molecular formula C10H17NO3 B1199623 2-Morpholinoethyl methacrylate CAS No. 2997-88-8

2-Morpholinoethyl methacrylate

Cat. No. B1199623
CAS RN: 2997-88-8
M. Wt: 199.25 g/mol
InChI Key: MNZNJOQNLFEAKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MEMA involves specific methods to ensure purity and stability. One common method includes the acylation of N-morpholinoethanol with methacrylic acid anhydride or methacryloyl chloride. However, this method can lead to spontaneous polymerization during storage. An alternative, more stable method involves the re-esterification of methyl methacrylate with N-morpholinoethanol, yielding MEMA in 86–88% yield under controlled conditions (Leshina et al., 2018).

Molecular Structure Analysis

The molecular structure of MEMA has been analyzed through various spectroscopic techniques. Its structure is confirmed by spectral and elemental analysis, ensuring the correct functionalization of the methacrylate with the morpholino group. This structural confirmation is vital for the subsequent polymerization and application of MEMA-based polymers (Keskin & Arsu, 2006).

Chemical Reactions and Properties

MEMA undergoes polymerization reactions under various conditions. The polymerization can be initiated by different methods, including photopolymerization, where MEMA shows significant reactivity due to its unique structure. The photoinitiation capability of MEMA-based photoinitiators demonstrates its utility in creating polymers with specific properties for coatings and other applications (Keskin & Arsu, 2006).

Physical Properties Analysis

The physical properties of MEMA and its polymers, such as glass transition temperature and thermal decomposition, are crucial for their application in various fields. These properties are analyzed using techniques like DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis), providing insights into the material's stability and performance under different conditions (Erol et al., 2003).

Chemical Properties Analysis

The chemical properties of MEMA, including its reactivity in polymerization and behavior in chemical reactions, determine its applicability in synthesizing advanced materials. The synthesis and polymerization of novel fluorinated morpholino acrylates and methacrylates have been studied, showing MEMA's versatility in creating materials with specific chemical resistance and properties suitable for a wide range of applications (Guyot, Améduri, & Boutevin, 1995).

Scientific Research Applications

  • Biocompatible Block Copolymers Synthesis : MEMA is used in the synthesis of biocompatible block copolymers via atom transfer radical polymerization. These copolymers are clinically beneficial in biomedical applications (Ma et al., 2003).

  • Aqueous Thermo-responsiveness : Morpholine-functional homopolymers and copolymers, including MEMA, exhibit aqueous thermo-responsiveness, making them suitable for controlled polymerization and applications in smart materials (Lessard et al., 2012).

  • Novel Cationic Diblock Copolymers : MEMA has been used in block copolymerization with other tertiary amine methacrylate comonomers, yielding cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).

  • Photopolymerization Initiator : MEMA has been explored as a component in photopolymerization initiators, particularly in the polymerization of methyl methacrylate (Ghosh & Pal, 1998).

  • Monomer Synthesis and Stability : Research has been conducted on the synthesis methods of MEMA and its stability as a monomer, which is crucial for its application in polymerization processes (Leshina et al., 2018).

  • Investigation in Polymer Chemistry : The photoinitiation capability of MEMA derivatives has been investigated for use in polymer chemistry, particularly with methyl methacrylate and multifunctional monomers (Keskin & Arsu, 2006).

  • Solution Properties of Homopolymers and Copolymers : The aqueous solution properties of MEMA-based homopolymers and copolymers have been extensively studied, particularly their behavior in acidic, neutral, and basic media, as well as their response to temperature and electrolyte concentration changes (Bütün et al., 2001).

  • Polymerization Kinetics : The kinetics of polymerization of MEMA and other nitrogen-containing methacrylates have been investigated, providing insights into the behavior of these materials in polymer synthesis (Kockler et al., 2016).

Safety And Hazards

2-MEM causes serious eye irritation . It is recommended to wash hands, forearms, and face thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-morpholin-4-ylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZNJOQNLFEAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55972-47-9
Record name 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55972-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70184068
Record name 2-Morpholinoethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoethyl methacrylate

CAS RN

2997-88-8
Record name 2-Morpholinoethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2997-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoethyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-morpholinoethyl methacrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154
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Synthesis routes and methods

Procedure details

A 1000 ml resin kettle was equipped with a still head, air bubbler, and thermometer. The kettle was placed in a regulated water bath, set at 80°. 750 ml methyl methacrylate was added to the kettle followed by a solution containing 250 g morpholinoethanol, 5.0 g sodium methoxide and 0.5 g p-methoxyphenol. During the 120 minute reaction time, air was bubbled slowly through the vigorously stirred solution. After 30 and 60 minutes, 5.0 g sodium methoxide was added. At the end of the reaction time, the mixture was cooled and neutralized with 17.0 g glacial acetic acid.
[Compound]
Name
resin
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KB Kockler, F Fleischhaker, C Barner-Kowollik - Polymer Chemistry, 2016 - pubs.rsc.org
… T −1 plots with linear fits for the determination of Arrhenius parameters for 2-morpholinoethyl methacrylate, MOMA, 2-(N-ethylanilino)ethyl methacrylate, NEAEMA, and 2-(1-piperidyl)…
Number of citations: 16 pubs.rsc.org
A Simula, A Anastasaki… - Macromolecular Rapid …, 2016 - Wiley Online Library
… initiator (average M n ≈ 1000 g mol −1 ) is utilized for the polymerization of a wide range of methacrylates including 2-dimethylaminoethyl methacrylate, 2-morpholinoethyl methacrylate…
Number of citations: 21 onlinelibrary.wiley.com
KB Kockler, F Fleischhaker, C Barner-Kowollik - Macromolecules, 2016 - ACS Publications
… of nitrogen-containing methacrylates in bulk, namely 2-(N-ethylanilino)ethyl methacrylate (NEAEMA), 2-(1-piperidyl)ethyl methacrylate (PipEMA), and 2-morpholinoethyl methacrylate (…
Number of citations: 25 pubs.acs.org
A Zoller, KB Kockler, M Rollet, C Lefay, D Gigmes… - Polymer …, 2016 - pubs.rsc.org
… of 21.90 kJ mol −1 as well as variable nitrogen-containing methacrylates (2-(N-ethylanilino)ethyl methacrylate (NEAEMA) k 50C p = 972 L mol −1 s −1 , 2-morpholinoethyl methacrylate (…
Number of citations: 27 pubs.rsc.org
KB Kockler - 2017 - scholar.archive.org
Abstract Knowledge of the fundamental kinetic data of elemental reaction steps is critical for the synthesis of polymers with wll-de ned properties. Access to kinetic rate coefcients for free …
Number of citations: 2 scholar.archive.org
Y Shi, M Yu, J Liu, F Yan, ZH Luo, YN Zhou - Macromolecules, 2022 - ACS Publications
In this work, a generalized quantitative structure–property relationship (QSPR) model is developed for predicting k p by using norm index (NI)-based descriptors, which is the so-called k …
Number of citations: 12 pubs.acs.org
B Pang, Y Yu, W Zhang - Macromolecular Rapid …, 2021 - Wiley Online Library
… poly((meth)acrylate)s containing cyclic tertiary amine moieties such as poly(N-ethylpyrrolidine methacrylate) (PEPyM, Number 4 in Table 2) and poly(2-morpholinoethyl methacrylate) (…
Number of citations: 15 onlinelibrary.wiley.com
TR Rooney, RA Hutchinson - Industrial & Engineering Chemistry …, 2018 - ACS Publications
Solvent effects on reactivity ratios (r i ) and overall composition-averaged copolymer propagation rate coefficients (k p,cop ) are generally not observed during methacrylic ester radical …
Number of citations: 20 pubs.acs.org
A Biosca, P Cabanach, M Abdulkarim… - Journal of Controlled …, 2021 - Elsevier
The current decline in antimalarial drug efficacy due to the evolution of resistant Plasmodium strains calls for new strategies capable of improving the bioavailability of antimalarials, …
Number of citations: 17 www.sciencedirect.com
JY Quek, Y Zhu, PJ Roth, TP Davis, AB Lowe - Macromolecules, 2013 - ACS Publications
… )ethyl methacrylate) (PDMAEMA), poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA), poly(2-morpholinoethyl methacrylate…
Number of citations: 49 pubs.acs.org

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